5-Tert-butyl-3-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]-5-methylimidazolidine-2,4-dione
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Overview
Description
5-Tert-butyl-3-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]-5-methylimidazolidine-2,4-dione is a complex organic compound. It falls into the category of imidazolidine-2,4-dione derivatives, which are known for their diverse biological activities and have applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]-5-methylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes:
Starting Material: Begin with the appropriate tert-butyl imidazolidine-2,4-dione.
Bromination: Introduce bromine to achieve selective bromination at the 3-position.
Nucleophilic Substitution: React with 2-(difluoromethoxy)-5-fluorobenzyl bromide under basic conditions to replace the bromine atom.
Purification: Purify the product through recrystallization or chromatographic techniques.
Industrial Production Methods
On an industrial scale, the preparation might involve:
Automated Synthesis: Utilizing automated synthesizers for precise control.
Continuous Flow Chemistry: To enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction processes can yield deoxygenated or hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or permanganates.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Conditions often include organic solvents like dichloromethane and bases like sodium hydride.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Hydrogenated imidazolidines.
Substitution Products: Various substituted imidazolidine-2,4-diones.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Analytical Chemistry: Employed as a standard in chromatographic techniques.
Biology
Biological Assays: Acts as a probe in enzyme assays.
Cell Studies: Utilized in cell culture studies for its bioactive properties.
Medicine
Drug Design: A precursor in synthesizing novel pharmacologically active compounds.
Diagnostics: Helps in developing diagnostic reagents for medical tests.
Industry
Material Science: Incorporated in designing new materials with specific properties.
Agriculture: Explored for its potential use in developing agrochemicals.
Mechanism of Action
5-Tert-butyl-3-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]-5-methylimidazolidine-2,4-dione exerts its effects through:
Molecular Targets: Interacts with specific proteins or enzymes.
Pathways: Modulates biochemical pathways involved in metabolism or signal transduction.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxoimidazolidine Derivatives: Compounds like 2,4-dioxoimidazolidine-5-carboxylic acid.
Fluorophenyl Imidazolidines: Compounds similar in structure but with variations in the fluorophenyl group.
Uniqueness
Selective Reactivity: Shows unique reactivity patterns due to the tert-butyl and difluoromethoxy groups.
Bioactivity: Possesses distinct biological activities making it suitable for specific applications in medicine and biology.
This compound's unique chemical structure and properties make it a versatile entity in multiple fields, from organic synthesis to biological research.
Properties
IUPAC Name |
5-tert-butyl-3-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c1-15(2,3)16(4)12(22)21(14(23)20-16)8-9-7-10(17)5-6-11(9)24-13(18)19/h5-7,13H,8H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHUOWKDLQXTFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=C(C=CC(=C2)F)OC(F)F)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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